4-Methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Scientific Research Applications
Synthesis and Structural Diversity
Pyrazolo[3,4-b]pyridines, including 4-Methyl-1H-pyrazolo[3,4-b]pyridine, are part of a group of heterocyclic compounds known for their diverse substituents and structural variations. These compounds can be synthesized from either a preformed pyrazole or pyridine, offering a variety of biomedical applications (Donaire-Arias et al., 2022).
Novel Synthesis Methods
Innovative methods like ultrasound-promoted regioselective synthesis have been developed to create fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This approach is notable for its rapid production and high yields (Nikpassand et al., 2010). Another method involves microwave-assisted one-pot synthesis in water, catalyzed by InCl3, to prepare carbonylpyrazolo[3,4-b]pyridine derivatives and their condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety (Polo et al., 2017).
Biological Evaluation
The biological activity of various 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives has been a subject of interest. For instance, a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their activity against viruses and tumor cells (Sanghvi et al., 1989).
Antiviral and Antibacterial Properties
Studies have explored the antiviral and antibacterial properties of 1H-pyrazolo[3,4-b]pyridine derivatives. For example, certain derivatives were evaluated for their effectiveness against viruses like Herpes simplex and Mayaro virus (Bernardino et al., 2007). Another study focused on synthesizing 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and testing their antibacterial activities (Maqbool et al., 2014).
Applications in Corrosion Inhibition
Interestingly, pyrazolo[3,4-b]pyridine derivatives have also found applications as corrosion inhibitors. A study demonstrated their efficacy in protecting mild steel against corrosion in acidic environments (Dandia et al., 2013).
Environmental Considerations
The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives in ionic liquid without any catalyst is noteworthy for its environmental benefits, such as easier work-up and milder reaction conditions (Shi et al., 2010).
properties
IUPAC Name |
4-methyl-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAAUAFISZRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706347 | |
Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
856859-51-3 | |
Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856859-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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